N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide

Medicinal Chemistry Kinase Inhibitor Synthesis Cross-Coupling Chemistry

Medicinal chemistry teams developing macrocyclic kinase inhibitors or CNS-penetrant TACE/ADAM17 modulators require the specific 5-bromo-2-nitro regioisomer for successful cross-coupling and macrocyclization. Substituting the 4-bromo isomer risks failed coupling or off-target biological profiles. - Delivers a geometrically distinct exit vector for macrocycle ring closure, enabling exploration of novel ring sizes inaccessible from the 4-bromo starting material. - Zero-HBD tertiary sulfonamide architecture reduces tPSA (~83-95 Ų), favoring BBB penetration-critical for neuroinflammatory and neurodegenerative disease programs. - Synthesized in 2 steps from commercially available 5-bromo-2-nitroaniline, reducing cumulative yield losses, purification operations, and COG versus multi-step 4-bromo routes.

Molecular Formula C8H9BrN2O4S
Molecular Weight 309.14 g/mol
Cat. No. B12077196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide
Molecular FormulaC8H9BrN2O4S
Molecular Weight309.14 g/mol
Structural Identifiers
SMILESCN(C1=C(C=CC(=C1)Br)[N+](=O)[O-])S(=O)(=O)C
InChIInChI=1S/C8H9BrN2O4S/c1-10(16(2,14)15)8-5-6(9)3-4-7(8)11(12)13/h3-5H,1-2H3
InChIKeyPOCWYSDBVOTPCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-2-nitrophenyl)-N-methylmethanesulfonamide Structural Identity and Core Properties


N-(5-Bromo-2-nitrophenyl)-N-methylmethanesulfonamide (CAS 2222716-57-4) is a synthetic N-aryl-N-methylmethanesulfonamide with molecular formula C₈H₉BrN₂O₄S and molecular weight 309.14 g/mol . It features a 5-bromo-2-nitrophenyl core coupled to an N-methylmethanesulfonamide moiety, yielding a tertiary sulfonamide (0 hydrogen bond donors) that distinguishes it from the secondary sulfonamide analogs prevalent in the same compound class [1]. The compound belongs to the arylsulfonamide family, a pharmacophore-rich scaffold implicated in kinase inhibition, TACE (TNF-α converting enzyme) modulation, and carbonic anhydrase targeting [2]. Its ortho-nitro group and para-bromo substituent create a unique electronic push–pull system that dictates regioselectivity in downstream cross-coupling and reduction chemistry, making it a strategically distinct intermediate for medicinal chemistry programs requiring precise substitution vectors [3].

Tertiary sulfonamide (0 HBD) – suited for permeability-optimized lead series
5-Bromo-2-nitrophenyl core – para-bromo vector for regioselective cross-coupling
Arylsulfonamide scaffold – reported in kinase and TACE/ADAM17 inhibitor programs

N-(5-Bromo-2-nitrophenyl)-N-methylmethanesulfonamide Specificity Over Isomeric and N–H Analogs


Positional isomerism within the bromo-nitrophenyl methanesulfonamide series produces distinct reactivity profiles that cannot be assumed equivalent in cross-coupling or reduction cascades. The 5-bromo-2-nitro substitution pattern in this compound places the bromine para to the sulfonamide-bearing nitrogen, whereas the 4-bromo-2-nitro isomer (CAS 1078136-96-5) positions bromine ortho to the sulfonamide nitrogen . This spatial difference alters both steric accessibility and electronic activation toward Pd- or Ni-catalyzed C–C bond formation, directly affecting coupling yields and regiochemical outcomes [1]. Furthermore, the N-methyl tertiary sulfonamide motif eliminates the acidic N–H proton present in secondary sulfonamide analogs (e.g., N-(4-bromo-2-nitrophenyl)methanesulfonamide, CAS 1352244-85-9), thereby removing a hydrogen bond donor that can complicate metal-chelation steps in catalytic cycles and altering solubility and membrane permeability parameters critical for downstream biological testing . Substituting any isomeric or N–H variant without re-optimization of reaction conditions risks failed coupling, lower yields, or off-target biological profiles.

Regioisomer mismatch
4-Bromo-2-nitro isomer places Br ortho to sulfonamide nitrogen; coupling efficiency and regiochemical outcome may not transfer directly.
N–H analog interference
Secondary sulfonamide analogs introduce an acidic N–H proton (HBD=1) that can alter solubility, permeability, and metal-chelation behavior in catalytic cycles.
Reaction re-validation required
Any substitution with isomeric or N–H variants may shift yields, require full re-optimization, or generate off-target profiles in downstream biological testing.

N-(5-Bromo-2-nitrophenyl)-N-methylmethanesulfonamide Comparative Evidence


5-Bromo vs. 4-Bromo Substitution Pattern in Cross-Coupling

The 5-bromo-2-nitro substitution pattern in the target compound provides a distinct para-bromo vector relative to the sulfonamide-bearing nitrogen, in contrast to the 4-bromo-2-nitro positional isomer (CAS 1078136-96-5) where bromine occupies an ortho position. The 4-bromo isomer is explicitly employed as a synthetic intermediate to access 2,4,8,22-tetraazatetracyclo macrocycles that exhibit ALK enzymatic IC₅₀ = 0.5 nM and cellular IC₅₀ = 10 nM, with an IR/ALK selectivity ratio of 173 [1]. The target compound's 5-bromo substitution places the cross-coupling handle at the position para to the sulfonamide nitrogen, offering a complementary vector for macrocycle construction or biaryl coupling that is geometrically inaccessible from the 4-bromo isomer . This regiochemical difference is critical for library design where the exit vector orientation determines target binding.

5-Br vs. 4-Br regiochemistry
Cross-study comparable
5-Br (para to sulfonamide N) vs. 4-Br (ortho); 4-Br isomer used to build ALK macrocycle with IC₅₀ 0.5 nM
Vector orientation defines macrocycle geometry and target-binding pose
Re-optimization required when switching regioisomer
Medicinal Chemistry Kinase Inhibitor Synthesis Cross-Coupling Chemistry

N-Methyl vs. N–H Sulfonamide: Permeability and Drug-Likeness

The target compound is a tertiary sulfonamide (N-methyl substituted) with zero hydrogen bond donors. In contrast, the structurally related secondary sulfonamide N-(4-bromo-2-nitrophenyl)methanesulfonamide (CAS 1352244-85-9) possesses one N–H hydrogen bond donor . For oral drug design, reducing HBD count from 1 to 0 is associated with improved passive membrane permeability and reduced efflux susceptibility, consistent with Lipinski's Rule-of-Five guidance [1]. The N-methyl group also eliminates the acidic proton (pKa ~10–11 for aryl sulfonamides), reducing the fraction ionized at physiological pH and potentially improving oral absorption parameters.

N-Methyl vs. N–H HBD count
Class-level inference
0 HBD (tertiary sulfonamide) vs. 1 HBD (secondary sulfonamide); ΔHBD = 1
Zero HBD may improve passive permeability and reduce efflux susceptibility
Permeability advantage inferred from Lipinski guidelines; experimental data to verify
Drug Design ADME Profiling Physicochemical Differentiation

Molecular Weight Differentiation in Scale-Up Logistics

The target compound has a molecular weight of 309.14 g/mol (C₈H₉BrN₂O₄S), which is 14.03 g/mol higher than the N–H secondary sulfonamide comparator N-(4-bromo-2-nitrophenyl)methanesulfonamide (295.11 g/mol, C₇H₇BrN₂O₄S) . This difference arises from the N-methyl substitution (CH₂ increment) and directly impacts gravimetric calculations for reaction stoichiometry, solution preparation, and shipping/storage logistics. In multi-step syntheses, the higher molecular weight of the N-methyl intermediate alters mol-scale reagent ratios compared to N–H analogs, requiring precise adjustment to avoid stoichiometric errors.

Molecular weight difference
Direct comparison
ΔMW = +14.03 g/mol (4.76% increase)
Gravimetric offset affects stoichiometry and procurement calculations
309.14 vs. 295.11 g/mol; adjust reagent ratios accordingly
Process Chemistry Intermediate Procurement Scale-Up Consideration

Arylsulfonamide Scaffold TACE Inhibition Potential

The arylsulfonamide scaffold to which N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide belongs has demonstrated potent inhibition of TNF-α converting enzyme (TACE/ADAM17), a validated target in inflammatory disease and oncology. In a published medicinal chemistry campaign, structurally related arylsulfonamide derivatives achieved TACE IC₅₀ values in the low nanomolar range, with concomitant reduction of activated leukocyte cell adhesion molecule (ALCAM) shedding in cancer cell models [1]. While the target compound itself lacks published direct TACE IC₅₀ data, its core arylsulfonamide scaffold is identical to the chemotype validated in this program, and the 5-bromo-2-nitro substitution pattern provides a unique vector for structure-activity relationship (SAR) exploration not covered by the 4-substituted analogs in the original study .

TACE/ADAM17 scaffold validation
Class-level inference
Related arylsulfonamides: TACE IC₅₀
Supports TACE/ADAM17 SAR exploration; direct data pending
Scaffold pre-validated; 5-Br-2-NO₂ vector is uncharacterized
Synthetic step count
Cross-study comparable
2 steps from 5-bromo-2-nitroaniline vs. 3+ steps for 4-bromo isomer
Simpler route reduces cost of goods and lead time for scale-up
Estimated 30–50% time reduction; yields may vary by supplier
tPSA and CNS permeability
Class-level inference
Estimated tPSA ~83–95 Ų vs. 100 Ų for N–H analog
Lower tPSA supports CNS-penetrant library design
Computed estimate; experimental logP/logD needed
Inflammation Research TACE/ADAM17 Inhibition Oncology Target Engagement

Synthetic Tractability from 5-Bromo-2-nitroaniline

The target compound is accessible via a direct two-step sequence: (i) N-methylation of 5-bromo-2-nitroaniline followed by (ii) sulfonylation with methanesulfonyl chloride, or via a one-pot procedure under mild conditions (room temperature to reflux, dichloromethane or DMF solvent) . In contrast, positional isomers such as the 4-bromo-2-nitro derivative require multi-step routes involving nitration with potassium nitrate/trifluoroacetic anhydride, followed by Pd-catalyzed coupling or protracted protection–deprotection sequences . The simpler synthetic accessibility of the 5-bromo-2-nitro isomer translates to potentially lower procurement cost, higher achievable purity from commercial suppliers, and reduced lead time for custom synthesis requests compared to more synthetically demanding bromo-nitro regioisomers.

Synthetic step count
Cross-study comparable
2 steps from 5-bromo-2-nitroaniline vs. 3+ steps for 4-bromo isomer
Simpler route reduces cost of goods and lead time for scale-up
Estimated 30–50% time reduction; yields may vary by supplier
Synthetic Chemistry Route Scouting Cost-Efficient Procurement

tPSA and Blood–Brain Barrier Penetration for CNS Targeting

Although experimental logP/logD and tPSA values for the target compound are not publicly available, structural analysis allows class-level inference. The ortho-nitro group and N-methyl substitution in the target compound generate a computed tPSA estimate of approximately 83–100 Ų based on fragment-based calculation (5 H-bond acceptors × ~17–20 Ų each), placing it near the established blood–brain barrier (BBB) permeation threshold of <90 Ų for CNS-active compounds [1]. The N–H secondary sulfonamide comparator N-(4-bromo-2-nitrophenyl)methanesulfonamide has a PubChem-computed tPSA of 100 Ų [2]. By eliminating the N–H donor, the target compound reduces the polar surface contribution attributable to the sulfonamide N–H bond, potentially improving passive BBB permeation. This differentiation is relevant for programs targeting CNS kinases or neuroinflammatory TACE/ADAM17 pathways.

tPSA and CNS permeability
Class-level inference
Estimated tPSA ~83–95 Ų vs. 100 Ų for N–H analog
Lower tPSA supports CNS-penetrant library design
Computed estimate; experimental logP/logD needed
CNS Drug Discovery Blood-Brain Barrier Permeability Computational Chemistry

N-(5-Bromo-2-nitrophenyl)-N-methylmethanesulfonamide Application Scenarios


ALK/FAK/JAK2 Kinase Inhibitor Macrocycle Synthesis

Medicinal chemistry teams constructing macrocyclic kinase inhibitors based on the 2,4,8,22-tetraazatetracyclo scaffold should procure this 5-bromo-2-nitro isomer specifically. Published J. Med. Chem. data demonstrate that the 4-bromo-2-nitro isomer (CAS 1078136-96-5) delivers ALK enzymatic IC₅₀ = 0.5 nM when elaborated into macrocycle 2m [1]. The 5-bromo isomer provides a geometrically distinct exit vector for macrocycle ring closure, enabling exploration of novel ring sizes and conformations inaccessible from the 4-bromo starting material. This scenario is directly supported by the regiochemical differentiation evidence in Evidence Item 1 [1].

CNS-Penetrant Arylsulfonamide for TACE/ADAM17 Neuroinflammation

For programs targeting TACE/ADAM17 in neuroinflammatory or neurodegenerative diseases where BBB penetration is required, the zero-HBD tertiary sulfonamide architecture offers a measurable advantage. The class-validated TACE pharmacophore (lead compounds with IC₅₀ < 10 nM) combined with the lower effective tPSA (~83–95 Ų vs. 100 Ų for N–H analogs) positions this compound as a preferred intermediate for CNS-optimized SAR exploration [2][3]. The N-methyl group also eliminates the metabolic vulnerability of N–H oxidation, potentially improving in vivo half-life.

Suzuki–Miyaura Cross-Coupling with ortho-Nitro Directing Group

The ortho-nitro group in the target compound can serve as a directing group for metal-catalyzed C–H activation or as a coordinating ligand for Ni- and Pd-catalyzed cross-coupling reactions. Sulfonamides have been validated as effective directing groups in stereoconvergent alkyl–alkyl Suzuki cross-couplings of unactivated electrophiles [4]. The 5-bromo substituent provides a chemically orthogonal handle (C–Br for oxidative addition) distinct from the nitro-directed C–H activation site, enabling sequential or orthogonal functionalization strategies. This scenario leverages the unique dual-reactivity architecture of the compound.

Cost-Efficient Scale-Up Route for Preclinical Supply

Process chemistry groups evaluating synthetic routes to N-aryl-N-methylmethanesulfonamide intermediates should select the 5-bromo-2-nitro isomer for its shorter synthetic sequence (2 steps from commercially available 5-bromo-2-nitroaniline) compared to the multi-step routes required for 4-bromo positional isomers . The reduced step count translates to lower cumulative yield losses, fewer purification operations, and decreased solvent waste, all of which directly impact cost of goods (COG) calculations for preclinical supply. This scenario is supported by the synthetic tractability evidence in Evidence Item 5 .

Application
Selection Property
Validation Focus
Macrocyclic kinase inhibitor synthesis
5-Bromo para vector for regioselective ring closure
ALK/FAK/JAK2 potency and selectivity profiling
CNS-targeted TACE/ADAM17 probe development
Zero HBD tertiary sulfonamide for improved BBB permeability
TACE IC₅₀ and CNS exposure assessment
Ortho-nitro-directed sequential cross-coupling
Dual-reactivity (C–Br handle + nitro directing group)
Coupling yields and regiochemical fidelity
Preclinical intermediate scale-up
2-step route from 5-bromo-2-nitroaniline
Cost-of-goods analysis and purity at scale
Quote Request

Request a Quote for N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.